2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline
Description
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine scaffold fused to an aniline moiety with a methyl substituent at the 2-position. Its molecular formula is C₁₃H₁₁N₃S (molecular weight: 241.31 g/mol), distinguishing it from simpler aniline derivatives due to the thiazole-pyridine hybrid structure.
Properties
IUPAC Name |
2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-8-9(4-2-5-10(8)14)12-16-11-6-3-7-15-13(11)17-12/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBFMKNVAQNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234642 | |
| Record name | 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-85-7 | |
| Record name | 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-thiazolo[5,4-b]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments: the thiazolo[5,4-b]pyridine core and the 2-methylaniline subunit. Key disconnections involve:
- Coupling the thiazolo-pyridine core to the aniline via a Suzuki-Miyaura cross-coupling reaction.
- Constructing the thiazolo-pyridine ring system through cyclization of precursor pyridine derivatives.
- Introducing the methyl group onto the aniline ring via selective substitution or reduction.
Synthetic Methodologies
Thiazolo[5,4-b]Pyridine Core Construction
The thiazolo[5,4-b]pyridine scaffold is synthesized via cyclization reactions involving pyridine precursors. Two principal routes dominate the literature:
Cyclization of 3-Amino-2-Chloropyridine Derivatives
A method detailed by involves treating 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate (KSCN) in acetic acid at 80°C, forming 5-bromo-2-thiocyanatopyridine in 75% yield. Subsequent Boc protection of the amino group (90% yield) and Suzuki coupling with boronic esters installs aryl groups at position 5. Reduction of the nitro group with iron powder in acetic acid induces cyclization, yielding the thiazolo[5,4-b]pyridine skeleton.
Reaction Conditions:
Nitro Reduction and Intramolecular Cyclization
An alternative approach from starts with 2,4-dichloro-3-nitropyridine , which undergoes sequential substitutions with morpholine and thiocyanate. Reduction of the nitro group with Fe/AcOH triggers intramolecular cyclization, forming the thiazolo[5,4-b]pyridine system.
Key Data:
Functionalization of the Aniline Moiety
The 2-methyl-3-substituted aniline is synthesized through halogenation and methylation strategies. A patent describes a route for 2-methyl-3-trifluoromethylaniline that adapts to the target compound:
- Halogenation: 2-Chloro-3-methylaniline is treated with sulfonyl chloride to introduce a chloromethyl group.
- Hydrogenation: Catalytic hydrogenation (Pd/C, H₂, 4–6 kg pressure) reduces the chloromethyl group to methyl, yielding 2-methyl-3-substituted aniline.
Optimization Note:
Suzuki-Miyaura Coupling of Fragments
The final step couples the brominated thiazolo-pyridine and boronic acid-functionalized aniline. From, bromination of the thiazolo-pyridine core with CuBr₂ and tert-butyl nitrite (40% yield) precedes Suzuki coupling with aryl borates under Pd catalysis.
Representative Procedure:
Mechanistic Insights and Optimization
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Functional Group Compatibility
Purification of Polar Intermediates
- Issue: Thiazolo-pyridine intermediates exhibit high polarity, complicating column chromatography.
- Solution: Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline has been explored for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with various biological targets:
- Antimicrobial Activity : Compounds with similar thiazolo-pyridine structures have demonstrated antimicrobial properties. For instance, thiazolo[3,2-a]pyridines are noted for their effectiveness against various bacterial strains, indicating that 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline may also exhibit similar activity .
- Antitumor Activity : Research suggests that derivatives of thiazole and pyridine can inhibit tumor growth by targeting specific pathways involved in cancer progression. This compound's unique structure could enhance its efficacy in anticancer therapies .
Pharmacological Studies
The pharmacological profile of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is under investigation for its potential effects on various biological systems:
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, suggesting that this compound may also inhibit key enzymes involved in metabolic processes or disease pathways .
- Neuroprotective Effects : Some thiazole-containing compounds have exhibited neuroprotective properties in preclinical studies. This area warrants further exploration for potential applications in neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiazolo[3,2-a]pyridines | Contains thiazole and pyridine rings | Antimicrobial and antitumor activities |
| Thiazolo[5,4-b]pyridines | Similar core structure | Diverse biological activities including enzyme inhibition |
| 2-Pyridyl thiazoles | Thiazole linked to pyridine | Potential anticancer properties |
Drug Development Potential
The distinct substitution pattern of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline enhances its versatility as a candidate for drug development. Its ability to target multiple molecular pathways may provide advantages over other compounds lacking such comprehensive activity profiles .
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
3-(Thiazolo[5,4-b]pyridin-2-yl)aniline (CAS 121717-36-0)
4-(Thiazolo[5,4-b]pyridin-2-yl)aniline
- Molecular Formula : C₁₂H₉N₃S (MW: 227.28 g/mol)
- Key Difference : Thiazolo-pyridine substituent at the 4-position of the aniline ring.
- Availability : Supplied by Beta Pharma, Inc. (USA), though synthesis details and applications remain undocumented .
Functional Group Variations
Thiazolo[5,4-b]pyridin-2-ylMethanaMine (CAS 1203605-30-4)
- Molecular Formula : C₇H₇N₃S (MW: 165.22 g/mol)
- Key Difference : Replaces the aniline group with a methanamine (-CH₂NH₂) moiety.
- Physical Properties :
- Applications : Methanamine derivatives are often intermediates in drug synthesis, suggesting utility in medicinal chemistry.
Key Observations :
Methyl Group Impact: The methyl group in the target compound may enhance steric hindrance or lipophilicity compared to non-methylated analogues.
Commercial Viability : Discontinuation of the target compound contrasts with the availability of its isomers, suggesting synthesis challenges or diminished industrial interest.
Research Findings and Methodological Notes
- Structural Analysis : Crystallographic studies of related thiazolo-pyridine derivatives may employ software like SHELX for refinement, though direct evidence for this compound is lacking .
- Synthesis Gaps: Limited data on synthetic routes for 2-Methyl-3-{[1,3]thiazolo...aniline hinders comparative analysis. Its isomers may serve as proxies for reactivity studies.
Biological Activity
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is a heterocyclic compound characterized by a thiazole ring fused to a pyridine ring, with an aniline group attached. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11N3S
- Molecular Weight : 241.31 g/mol
- CAS Number : 1204297-85-7
The biological activity of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of thiazolo[5,4-b]pyridine have been reported to inhibit CDK2 with promising potency (IC50 values in the low micromolar range) .
- Antioxidant Activity : The thiazolo[5,4-b]pyridine scaffold is known for its antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial and Antitumor Effects : Research indicates that compounds within this class exhibit significant antimicrobial and antitumor activities. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines and microbial strains .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazolo[5,4-b]pyridine derivatives:
- Inhibition of c-KIT Mutants : A study demonstrated that certain thiazolo derivatives could effectively inhibit c-KIT mutants associated with gastrointestinal stromal tumors (GIST), showcasing their potential in overcoming drug resistance .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their targets, further validating their role as enzyme inhibitors .
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, revealing a consistent pattern of anticancer efficacy across multiple cell lines .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves safely .
- Respiratory Protection : Use particulate filters (e.g., FFP3 masks) in poorly ventilated areas to avoid inhalation of aerosols or dust .
- Body Protection : Flame-retardant, antistatic lab coats are required to mitigate fire risks .
- Storage : Store in airtight containers away from oxidizing agents and heat sources to prevent degradation .
Q. What synthetic routes are documented for thiazolo-pyridine-aniline derivatives?
- Methodological Answer :
- Stepwise Synthesis :
Condensation : React pyridinecarbaldehyde derivatives with maleic acid in pyridine/piperidine to form intermediates (e.g., 3-(pyridyl)acrylic acids) .
Cyclization : Use triethyl phosphite and acetic acid under reflux to form the thiazolo-pyridine core .
Functionalization : Introduce the aniline moiety via nucleophilic substitution or palladium-catalyzed coupling .
- Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pyridine, Piperidine | Catalyze condensation |
| 2 | Triethyl phosphite, AcOH | Facilitate cyclization |
| 3 | Pd(PPh₃)₄, Base | Cross-coupling for aniline attachment |
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry and purity (e.g., aromatic proton integration, absence of extraneous peaks) .
- FT-IR : Validate functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .
- Chromatography :
- TLC/HPLC : Monitor reaction progress and assess purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Hypothesis Testing :
Purity Check : Re-crystallize or chromatograph the compound to eliminate impurities that distort NMR/IR signals .
Tautomerism Analysis : For thiazolo-pyridine systems, evaluate potential keto-enol tautomerism using variable-temperature NMR .
- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT-predicted NMR shifts) .
Q. What strategies optimize reaction yields in thiazolo-pyridine-aniline synthesis?
- Methodological Answer :
- Parameter Screening :
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions .
Q. How can researchers evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
Antimicrobial Screening : Use broth microdilution (MIC testing) against Gram-positive/negative bacteria and fungi .
Enzyme Inhibition : Test activity against kinases or oxidoreductases via fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify the aniline substituents (e.g., electron-withdrawing groups) and correlate with bioactivity trends .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental melting points?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
